molecular formula C19H21NO B5301390 2-(2-methylphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

2-(2-methylphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

Cat. No.: B5301390
M. Wt: 279.4 g/mol
InChI Key: JKLNTRDQGJOBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a 2-methylphenyl group and a tetrahydro-1-naphthalenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with 1,2,3,4-tetrahydro-1-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)acetamide: Lacks the tetrahydro-1-naphthalenyl group.

    N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide: Lacks the 2-methylphenyl group.

    2-(2-chlorophenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide: Contains a chlorophenyl group instead of a methylphenyl group.

Uniqueness

2-(2-methylphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is unique due to the presence of both the 2-methylphenyl and tetrahydro-1-naphthalenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-2-3-9-16(14)13-19(21)20-18-12-6-10-15-8-4-5-11-17(15)18/h2-5,7-9,11,18H,6,10,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNTRDQGJOBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322706
Record name 2-(2-methylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898158-34-4
Record name 2-(2-methylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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